2-Bromobenzene-1,3,5-triol
Overview
Description
2-Bromobenzene-1,3,5-triol is a natural product found in Rhabdonia verticillata with data available.
Scientific Research Applications
- Catalysis in Organic Synthesis : N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide and similar compounds have been used as efficient catalysts for the one-pot synthesis of certain organic compounds, demonstrating their role in facilitating chemical reactions [(Ghorbani‐Vaghei et al., 2011)](The scientific research applications of 2-Bromobenzene-1,3,5-triol and related compounds have been explored in various fields, as indicated by the following studies:
Catalysis in Organic Synthesis : N, N, N′, N′-Tetrabromobenzene-1,3-disulfonamide and similar compounds have been used as efficient catalysts for the one-pot synthesis of certain organic compounds, demonstrating their role in facilitating chemical reactions (Ghorbani‐Vaghei et al., 2011).
Synthesis of Natural Products : Research by Brovetto et al. (2008) explored the stereoselective synthesis of oxygenated compounds from cyclohexadienediols, highlighting the utility of bromobenzene derivatives in producing complex molecules found in natural products (Brovetto et al., 2008).
Material Science and Polymer Chemistry : The synthesis of novel biobased aromatic triols and their application in creating segmented polyurethanes was reported by Lligadas et al. (2007). This research underscores the relevance of such compounds in developing new materials with potential industrial applications (Lligadas et al., 2007).
Organometallic Chemistry : The preparation of specific organometallic compounds and their potential applications in various chemical transformations have been studied. For example, Ellis et al. (2000) researched monocarbollide complexes of osmium, demonstrating the diverse applications of bromobenzene derivatives in this field (Ellis et al., 2000).
Chemical Synthesis Techniques : Diemer, Leroux, and Colobert (2011) described methods for synthesizing various dibromobenzene derivatives, highlighting the significance of these compounds as precursors in organic synthesis (Diemer et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a marine-derived natural product found in rhabdonia verticillata .
Mode of Action
Bromobenzene derivatives are known to undergo nucleophilic reactions . This involves the initial addition of a nucleophile (like a hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Biochemical Pathways
Bromobenzene derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .
Action Environment
The action of 2-Bromobenzene-1,3,5-triol can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature for stability . Additionally, physical methods such as vortex, ultrasound, or hot water bath can be used to aid dissolving .
Biochemical Analysis
Biochemical Properties
The role of 2-Bromobenzene-1,3,5-triol in biochemical reactions is not well-documented in the literature. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The bromine atom in the compound could potentially form halogen bonds with biomolecules, influencing their structure and function .
Cellular Effects
It is possible that the compound could influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Properties
IUPAC Name |
2-bromobenzene-1,3,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c7-6-4(9)1-3(8)2-5(6)10/h1-2,8-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVMEFXEWVKCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326640 | |
Record name | 2-bromobenzene-1,3,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84743-77-1 | |
Record name | 2-Bromo-1,3,5-benzenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84743-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromobenzene-1,3,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90326640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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